molecular formula C8H6F2O2S B1338276 4-[(difluoromethyl)thio]benzoic acid CAS No. 4837-26-7

4-[(difluoromethyl)thio]benzoic acid

Cat. No.: B1338276
CAS No.: 4837-26-7
M. Wt: 204.2 g/mol
InChI Key: ZZJSQHYCIPFNKN-UHFFFAOYSA-N
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Description

Significance of Fluorinated Organic Compounds in Chemical and Biological Research

Fluorinated organic compounds are of paramount importance in modern chemical and biological research. The presence of fluorine can lead to enhanced metabolic stability, increased binding affinity to biological targets, and modified electronic properties. These attributes are highly desirable in the design of new therapeutic agents and functional materials. For instance, the trifluoromethyl group, a close relative of the difluoromethyl group, is known to enhance the biological activity and selectivity of various pharmaceuticals, particularly those targeting inflammatory diseases. chemimpex.com

Benzoic Acid Derivatives as Privileged Scaffolds in Academic Inquiry

Benzoic acid and its derivatives are considered "privileged scaffolds" in medicinal chemistry. This is due to their ability to interact with a wide range of biological targets with high affinity. The carboxylic acid moiety can participate in crucial hydrogen bonding and ionic interactions, while the aromatic ring offers a rigid framework for further functionalization. The versatility of the benzoic acid scaffold has made it a foundational component in the development of numerous drugs and research compounds.

The Difluoromethylthio Group as a Research Focus in Molecular Design

The difluoromethylthio group (-SCF2H) is an emerging functional group in molecular design, valued for its unique electronic and steric properties. It is considered a lipophilic hydrogen bond donor and can serve as a bioisostere for other functional groups. The incorporation of the difluoromethylthio group can modulate a molecule's pharmacokinetic profile and its interaction with biological targets. Research has focused on developing synthetic methods to introduce this group into various molecular frameworks, highlighting its growing importance in medicinal and materials chemistry.

Research Scope and Challenges in the Study of 4-[(difluoromethyl)thio]benzoic acid

The study of this compound encompasses several key research areas, including the development of efficient synthetic pathways, characterization of its physicochemical properties, and investigation of its potential biological activities. While specific research on this compound is not extensively documented in publicly available literature, the broader context of related molecules, such as 4-(trifluoromethylthio)benzoic acid, provides a framework for understanding its potential.

Challenges in the study of this compound likely include the selective and efficient introduction of the difluoromethylthio group onto the benzoic acid core. The synthesis of related compounds, such as o-(trifluoromethylthio)benzoic acid, has been achieved through methods like the hydrolysis of an ethyl ester precursor. prepchem.com Similar strategies could potentially be adapted for the synthesis of the para-substituted difluoromethylthio analogue.

Table 1: Physicochemical Properties of Related Benzoic Acid Derivatives

Compound NameMolecular FormulaMelting Point (°C)Acidity (pKa)
4-(Trifluoromethyl)benzoic acidC8H5F3O2219-220Not specified
Thiobenzoic acidC7H6OS242.48
4-Fluorobenzoic acidC7H5FO21844.14

This table presents data for structurally related compounds to provide context for the potential properties of this compound. wikipedia.orgwikipedia.org

The exploration of this compound and its derivatives holds promise for the discovery of novel compounds with valuable applications in various scientific disciplines. Further research is necessary to fully elucidate the synthesis, properties, and potential applications of this intriguing molecule.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(difluoromethylsulfanyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2S/c9-8(10)13-6-3-1-5(2-4-6)7(11)12/h1-4,8H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJSQHYCIPFNKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)SC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50542021
Record name 4-[(Difluoromethyl)sulfanyl]benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4837-26-7
Record name 4-[(Difluoromethyl)sulfanyl]benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(difluoromethyl)sulfanyl]benzoic acid
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Methodologies for the Chemical Synthesis of 4 Difluoromethyl Thio Benzoic Acid and Its Analogues

Strategies for Introducing the Difluoromethylthio Moiety

The direct introduction of the SCF2H group onto an aromatic ring is a key step in the synthesis of 4-[(difluoromethyl)thio]benzoic acid. Several methods have been developed to achieve this, each with its own advantages and limitations.

Electrophilic difluoromethylthiolation involves the use of a reagent that delivers an "SCF2H+" equivalent to an aromatic ring. These reactions typically proceed via an electrophilic aromatic substitution mechanism and are most effective on electron-rich aromatic and heteroaromatic substrates. A variety of reagents have been developed for this purpose. cas.cn

One notable reagent is N-difluoromethylthiophthalimide, which has been shown to be a powerful electrophilic difluoromethylthiolating agent for a range of nucleophiles, including electron-rich heteroarenes like indoles and pyrroles. cas.cn The reaction often requires the presence of a Lewis acid, such as trimethylsilyl (B98337) chloride (TMSCl), to activate the reagent. cas.cn

Another class of reagents includes those derived from sulfoxides. For instance, the combination of HCF2SO2Na and Ph2PCl can generate an electrophilic species capable of difluoromethylthiolating electron-rich arenes. cas.cn Similarly, difluoromethanesulfonyl hypervalent iodonium (B1229267) ylides have been developed as effective electrophilic difluoromethylthiolation reagents under copper catalysis for a wide range of nucleophiles. nih.gov

A challenge in applying these methods to benzoic acid is the electron-withdrawing nature of the carboxylic acid group, which deactivates the aromatic ring towards electrophilic substitution. Therefore, these approaches are generally more suitable for benzoic acid derivatives with activating groups or for substrates where the SCF2H group is introduced before the carboxylic acid.

Table 1: Examples of Electrophilic Difluoromethylthiolating Reagents and Their Applications

ReagentSubstrate TypeConditionsProduct Type
N-difluoromethylthiophthalimideElectron-rich heteroarenesLewis Acid (e.g., TMSCl)Heteroaryl-SCF2H
HCF2SO2Na / Ph2PClElectron-rich arenesLewis AcidAryl-SCF2H
Difluoromethanesulfonyl hypervalent iodonium ylidesEnamines, indoles, pyrrolesCopper catalystSubstituted-SCF2H

This table presents a summary of common electrophilic difluoromethylthiolation reagents and the types of substrates they are typically used with.

Radical difluoromethylthiolation offers an alternative pathway that can be effective for a broader range of aromatic substrates, including those that are not highly electron-rich. These methods involve the generation of the difluoromethylthiyl radical (•SCF2H), which then reacts with the aromatic substrate.

A prominent reagent for radical difluoromethylthiolation is S-(difluoromethyl)benzenesulfonothioate (PhSO2SCF2H). nih.govsemanticscholar.org This shelf-stable reagent can generate the •SCF2H radical under visible light irradiation, even in the absence of a metal catalyst. nih.govsemanticscholar.org This method has been successfully applied to a variety of arenes and heteroarenes. nih.gov The regioselectivity of the reaction is influenced by both electronic and steric factors, with the substitution generally occurring at the most electron-rich and sterically accessible position. nih.gov

The radical nature of these reactions is supported by quenching experiments and the use of radical clock-type trappers. nih.gov This approach holds promise for the synthesis of this compound, as radical reactions can sometimes be more tolerant of deactivating groups than electrophilic substitutions.

Table 2: Visible-Light-Mediated Radical Difluoromethylthiolation of Arenes with PhSO2SCF2H

Arene SubstrateConditionsProductYield (%)
N-MethylindolePhSO2SCF2H, visible light, CH3CN2-(Difluoromethylthio)-N-methylindole99
PyrrolePhSO2SCF2H, visible light, CH3CN2-(Difluoromethylthio)pyrrole71
AnisolePhSO2SCF2H, visible light, CH3CN4-(Difluoromethylthio)anisole65
Benzene (B151609)PhSO2SCF2H, visible light, CH3CN(Difluoromethylthio)benzene52

Data compiled from studies on the visible-light-induced radical difluoromethylthiolation of various aromatic compounds. nih.gov

Transition-metal catalysis provides a powerful tool for forming carbon-sulfur bonds and has been successfully applied to difluoromethylthiolation. These methods typically involve the cross-coupling of an aryl halide or its equivalent with a difluoromethylthiolating agent.

Palladium-catalyzed reactions have been developed for the difluoromethylthiolation of aryl and heteroaryl halides (iodides, bromides) and triflates. nih.govdntb.gov.ua These reactions are conducted under mild conditions and tolerate a variety of common functional groups. nih.gov This methodology could be applied to precursors such as 4-iodobenzoic acid or 4-bromobenzoic acid to introduce the SCF2H group.

Copper-catalyzed reactions have also emerged as a valuable strategy. For instance, copper catalysis can be used for the difluoromethylation of aryl iodides with a (difluoromethyl)zinc reagent. nih.gov While this is a difluoromethylation rather than a difluoromethylthiolation, it highlights the utility of copper in forming bonds with fluorinated groups. Copper-catalyzed approaches for direct difluoromethylthiolation have also been explored, often in conjunction with electrophilic reagents for substrates like aryl boronic acids. cas.cn

The key advantage of these methods is the ability to use readily available halogenated or boronylated benzoic acids as starting materials, allowing for precise control over the position of the new substituent.

Table 3: Transition-Metal-Catalyzed Difluoromethylthiolation of Aryl Halides

Aryl HalideCatalyst/LigandReagentProductYield (%)
3-IodopyridinePd(dba)2 / Xantphos(SIPr)AgSCF2H3-(Difluoromethylthio)pyridine95
4-IodobenzonitrilePd(dba)2 / DPEPhos(SIPr)AgSCF2H4-(Difluoromethylthio)benzonitrile93
2-BromothiophenePd(dba)2 / Xantphos(SIPr)AgSCF2H2-(Difluoromethylthio)thiophene85

Representative yields from palladium-catalyzed difluoromethylthiolation of various aryl halides. nih.gov

Synthesis of Benzoic Acid Derivatives with Fluorinated Alkylthio Substituents

This section focuses on the broader context of creating the target molecule, either by modifying the carboxylic acid function or by forming the crucial thioether bond within a fluorinated system.

The synthesis of this compound may involve the modification of a precursor that already contains the difluoromethylthio group. For example, a Grignard reagent or an organolithium species could be formed from 4-bromo-1-[(difluoromethyl)thio]benzene, followed by carboxylation with carbon dioxide.

Alternatively, the synthesis can start with a functionalized benzoic acid. For instance, 4-iodobenzoic acid wikipedia.org or 4-bromobenzoic acid are commercially available or can be synthesized from p-toluidine (B81030) via diazotization followed by Sandmeyer or Gattermann reaction, and subsequent oxidation of the methyl group. These halogenated benzoic acids can then serve as substrates for transition-metal-catalyzed difluoromethylthiolation.

Another approach is the protection of the carboxylic acid group, for instance as a methyl or ethyl ester, before carrying out the difluoromethylthiolation reaction. The ester can then be hydrolyzed in a final step to yield the desired benzoic acid. This strategy can be beneficial as the ester group may be more compatible with certain reaction conditions than a free carboxylic acid.

The formation of the aryl-SCF2H bond is a critical step. As detailed in the previous sections, this can be achieved through various mechanisms. In the context of fluorinated systems, the choice of method depends on the nature of the difluoromethylthiolating agent and the benzoic acid precursor.

For instance, a nucleophilic substitution approach could be envisioned, where a difluoromethylthiolate anion (SCF2H-) reacts with an activated aryl substrate, although the generation and stability of the SCF2H- anion can be challenging. cas.cn

Multi-Step Synthetic Sequences and Chemo-Selectivity Challenges in Preparing Complex Difluoromethylthio Benzoic Acid Structures

The synthesis of this compound and its more complex analogues presents a significant challenge in modern medicinal and materials chemistry. The introduction of the difluoromethylthio (SCF2H) group into an aromatic system, coupled with the manipulation of other functional groups, requires careful consideration of multi-step synthetic sequences and chemo-selectivity.

A plausible synthetic strategy for aryl difluoromethyl thioethers involves a C-H thiocyanation followed by a fluoroalkylation cascade. This approach allows for the direct formation of the aryl-S-CF2H bond from readily available arenes. For instance, an aluminium trichloride (B1173362) (AlCl3)-catalyzed C-H thiocyanation of an appropriate benzoic acid precursor, followed by a copper-mediated difluoromethylation, can provide access to the target difluoromethyl thioether. nih.gov A key advantage of this method is the exceptional regioselectivity, favoring the most electron-rich and sterically least hindered position on the aromatic ring. nih.gov

However, the presence of multiple reactive sites in more complex benzoic acid derivatives introduces significant chemo-selectivity challenges. For example, functional groups such as hydroxyl, amino, or additional carboxylic acid moieties can compete in the reaction steps. Protecting group strategies are often necessary to mask these reactive sites during the introduction of the difluoromethylthio group and subsequent transformations. The choice of protecting groups is critical, as they must be stable to the conditions of the difluoromethylthiolation and selectively removable without affecting the SCF2H group.

Another challenge lies in the reactivity of the difluoromethylthio group itself. While generally stable, the C-S bond can be susceptible to cleavage under certain reductive or oxidative conditions that might be required for modifying other parts of the molecule. Therefore, the sequence of synthetic steps is paramount. It is often more strategic to introduce the difluoromethylthio group at a later stage of the synthesis to minimize its exposure to harsh reaction conditions.

The development of one-pot procedures for the synthesis of difluoromethyl thioethers from aliphatic electrophiles using reagents like thiourea (B124793) and diethyl bromodifluoromethylphosphonate highlights a transition-metal-free approach that could potentially be adapted for aromatic systems, offering a milder alternative. rsc.org

Below is a hypothetical multi-step synthetic sequence illustrating the preparation of a complex difluoromethylthio benzoic acid structure, highlighting potential chemo-selectivity challenges:

StepReactionReagents and ConditionsChemo-Selectivity ChallengePotential Solution
1Protection of Carboxylic Acide.g., Fischer esterification (MeOH, H2SO4)Protection of other acidic protons if present.Orthogonal protecting groups for different functional groups.
2C-H ThiocyanationN-Thiocyanatosuccinimide (NTS), AlCl3Regioselectivity on a substituted benzene ring.Directing groups on the aromatic ring can control the position of thiocyanation.
3Difluoromethylatione.g., Copper-mediated reaction with a CF2H sourceReaction with other nucleophilic sites in the molecule.Protection of nucleophilic functional groups.
4Modification of other substituentse.g., Suzuki coupling, Buchwald-Hartwig aminationPotential for side reactions with the SCF2H group or the ester.Careful selection of catalysts and reaction conditions to avoid C-S bond cleavage.
5Deprotection of Carboxylic Acide.g., Saponification (NaOH, H2O/MeOH)Hydrolysis of other sensitive functional groups.Use of a protecting group that can be removed under mild, specific conditions.

Green Chemistry Considerations and Sustainable Synthetic Routes for Fluorinated Benzoic Acids

The principles of green chemistry are increasingly being applied to the synthesis of organofluorine compounds, including fluorinated benzoic acids, to minimize environmental impact and enhance sustainability. worktribe.com Key metrics used to evaluate the "greenness" of a chemical process include the E-Factor (kilograms of waste per kilogram of product) and the Process Mass Intensity (PMI), which is the ratio of the total mass of materials used to the mass of the final product. chemanager-online.comnih.gov

For the synthesis of compounds like this compound, several green chemistry principles can be considered:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Cascade reactions, such as the C-H thiocyanation/fluoroalkylation sequence, can improve atom economy by combining multiple transformations into a single operation, reducing the need for intermediate isolation and purification steps. nih.gov

Use of Safer Solvents and Auxiliaries: The pharmaceutical industry, a major consumer of fluorinated compounds, is actively seeking to replace hazardous solvents with more benign alternatives. researchgate.net For instance, replacing chlorinated solvents with greener options like ionic liquids or water, where feasible, can significantly reduce the environmental footprint of a synthesis. chemicalbook.com The recovery and recycling of solvents are also crucial for improving the PMI of a process. chemanager-online.com

Energy Efficiency: Synthetic methods that can be conducted at ambient temperature and pressure are preferred to reduce energy consumption. chemanager-online.com The development of catalytic processes, including photocatalysis, can often enable reactions to proceed under milder conditions.

Use of Renewable Feedstocks: While the ultimate source of fluorine for all organofluorine compounds is the mineral fluorspar, research into more sustainable synthetic methodologies from readily available starting materials is ongoing. worktribe.com

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in smaller quantities and can often be recycled and reused. The development of efficient catalysts for fluorination and fluoroalkylation reactions is a key area of research in green organofluorine chemistry. tandfonline.com

The table below outlines some green chemistry considerations for the synthesis of fluorinated benzoic acids:

Green Chemistry PrincipleApplication in Fluorinated Benzoic Acid SynthesisPotential Benefit
Prevention Designing syntheses to minimize waste generation from the outset.Reduced E-Factor and PMI. chemanager-online.com
Atom Economy Employing cascade or one-pot reactions to reduce the number of synthetic steps.Higher efficiency and less waste.
Less Hazardous Chemical Syntheses Using non-toxic or less toxic reagents and solvents.Improved safety and reduced environmental impact.
Designing Safer Chemicals The target molecule itself can be designed to be less toxic and biodegradable.Reduced long-term environmental persistence.
Safer Solvents and Auxiliaries Replacing volatile organic compounds with greener alternatives.Reduced air pollution and worker exposure. researchgate.net
Design for Energy Efficiency Utilizing catalytic reactions that proceed at lower temperatures and pressures.Lower energy consumption and associated costs.
Use of Renewable Feedstocks Exploring bio-based starting materials where possible.Reduced reliance on fossil fuels.
Reduce Derivatives Minimizing the use of protecting groups to reduce the number of synthetic steps.Improved overall yield and reduced waste.
Catalysis Preferring catalytic reagents over stoichiometric ones.Increased efficiency and potential for catalyst recycling. tandfonline.com
Design for Degradation Designing the final product to break down into benign substances after use.Reduced environmental accumulation.
Real-time analysis for Pollution Prevention Monitoring reactions in real-time to prevent the formation of byproducts.Improved process control and safety.
Inherently Safer Chemistry for Accident Prevention Choosing reagents and conditions that minimize the risk of accidents.Enhanced laboratory and plant safety.

By integrating these principles into the design of synthetic routes for this compound and its analogues, the chemical industry can move towards more sustainable and environmentally responsible manufacturing processes.

Chemical Reactivity and Mechanistic Investigations of the Difluoromethylthio Benzoic Acid System

Electronic Effects of the Difluoromethylthio Group on the Benzoic Acid Core

The difluoromethylthio group (-SCF2H) exerts a significant electronic influence on the benzoic acid core, primarily acting as an electron-withdrawing group. This effect is a combination of the inductive pull of the two fluorine atoms and the sulfur atom. The strong electronegativity of fluorine atoms creates a dipole, drawing electron density away from the aromatic ring. This electron-withdrawing nature enhances the acidity of the carboxylic acid group compared to benzoic acid itself. libretexts.orglibretexts.org

This electron-withdrawing effect deactivates the benzene (B151609) ring towards electrophilic aromatic substitution, making reactions at the aromatic core less facile than in benzoic acid. libretexts.org Conversely, it stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid. libretexts.org

Interactive Data Table: Comparison of Acidity (pKa) for Substituted Benzoic Acids
CompoundSubstituentpKaEffect of Substituent
Benzoic Acid-H4.20Reference
4-Fluorobenzoic Acid-F4.14Weakly Electron-Withdrawing wikipedia.org
4-Nitrobenzoic Acid-NO23.44Strongly Electron-Withdrawing libretexts.org
4-(Trifluoromethyl)benzoic Acid-CF33.6Strongly Electron-Withdrawing nih.gov
4-[(Difluoromethyl)thio]benzoic acid -SCF2H Expected to be < 4.20Electron-Withdrawing

Reaction Pathways and Transformation of the -SCF2H Moiety

The thermal stability of organofluorine compounds is often a point of interest. While specific studies on the thermal decomposition of this compound were not found, general principles suggest that the C-F and C-S bonds within the -SCF2H group are relatively robust. Decomposition would likely require high temperatures and might proceed through complex pathways involving bond cleavage and rearrangement. researchgate.netchemistryguru.com.sgsavemyexams.comchemguide.co.uk

The stability of the -SCF2H group is also dependent on the chemical environment. In strongly acidic or basic conditions, hydrolysis of the thioether linkage or the difluoromethyl group could potentially occur, although these reactions are not typically facile. The presence of strong oxidizing or reducing agents could also lead to transformations of the sulfur atom.

The -SCF2H group can participate in radical reactions. wikipedia.orgchemistrytalk.org Homolytic cleavage of the S-C or C-H bonds within the difluoromethylthio moiety can generate radical intermediates. For instance, the (phenylthio)difluoromethyl radical has been generated via cathodic reduction of bromodifluoromethyl phenyl sulfide. beilstein-journals.org These radicals can then participate in a variety of reactions, including addition to alkenes and substitution reactions. chemistrytalk.orglibretexts.org

The initiation of such radical processes can be achieved through various methods, including the use of radical initiators, photolysis, or electrochemical methods. wikipedia.orgbeilstein-journals.org The reactivity of the resulting radicals is influenced by the stability of the radical species itself. The presence of the sulfur and fluorine atoms can influence the stability and subsequent reaction pathways of these radical intermediates.

Reactivity of the Carboxylic Acid Functionality in the Presence of the Difluoromethylthio Group

The carboxylic acid group of this compound undergoes typical reactions of aromatic carboxylic acids, such as esterification, amidation, and conversion to the corresponding acid chloride. However, the electronic influence of the -SCF2H group can modulate the reactivity of the carboxyl group.

The electron-withdrawing nature of the difluoromethylthio group enhances the electrophilicity of the carbonyl carbon in the carboxylic acid. This can facilitate nucleophilic attack at the carbonyl group, potentially increasing the rate of reactions like esterification and amidation compared to benzoic acid.

Deoxygenative functionalization strategies have been developed for carboxylic acids, allowing for the direct conversion of the carboxylic acid group into other functionalities. epfl.chresearchgate.net For instance, deoxygenative trifluoromethylthiolation of carboxylic acids has been achieved, yielding trifluoromethyl thioesters. nih.govepfl.ch While a direct analogue for difluoromethylthiolation of the carboxylic acid of this compound is not described, it highlights the potential for transformations at the carboxyl group in the presence of fluoroalkylthio substituents.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

Understanding the detailed mechanisms of reactions involving this compound requires a combination of kinetic and spectroscopic techniques. Kinetic studies can provide information on reaction rates, reaction orders, and activation parameters, which are crucial for proposing and validating reaction mechanisms. acs.orgnih.gov

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are indispensable for identifying reactants, intermediates, and products. researchgate.netresearchgate.netnih.gov For example, in situ NMR spectroscopy can be used to monitor the progress of a reaction and detect transient intermediates. Computational chemistry, including Density Functional Theory (DFT) calculations, can also be a powerful tool to model reaction pathways, calculate transition state energies, and provide theoretical support for proposed mechanisms. researchgate.netacs.orgnih.gov

While specific kinetic and detailed spectroscopic studies focused solely on this compound are not prevalent in the provided search results, the principles of these methodologies are broadly applicable to understanding its reactivity. Such studies would be essential to fully map out the reaction coordinates and energy profiles for its various transformations.

Advanced Spectroscopic and Structural Characterization in Research on 4 Difluoromethyl Thio Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Dynamic Studies

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 4-[(difluoromethyl)thio]benzoic acid. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within the molecule. nih.gov

The analysis of one-dimensional NMR spectra is the first step in structural verification. The chemical shifts (δ) in ¹H, ¹³C, and ¹⁹F NMR spectra are highly sensitive to the electronic environment of each nucleus, providing a unique fingerprint of the molecule.

¹H NMR: In the proton NMR spectrum, the aromatic protons on the benzene (B151609) ring typically appear as a set of doublets in the range of δ 7.5-8.5 ppm, characteristic of a para-substituted benzene ring. The carboxylic acid proton is expected to be a broad singlet at a significantly downfield shift, often above δ 10 ppm, due to its acidic nature and involvement in hydrogen bonding. The proton of the difluoromethyl group (-CHF₂) will present as a triplet due to coupling with the two fluorine atoms, with a characteristic chemical shift. amazonaws.comrsc.org

¹³C NMR: The carbon-13 NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is typically observed in the δ 165-175 ppm region. The aromatic carbons show signals between δ 120-140 ppm, with the carbon attached to the sulfur atom (C-S) and the carbon attached to the carboxyl group (C-COOH) having distinct chemical shifts. The difluoromethyl carbon (-CHF₂) will appear as a triplet due to one-bond coupling with the two fluorine atoms, typically in the range of δ 110-130 ppm. amazonaws.comrsc.org

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. For the -SCF₂H group, the two equivalent fluorine atoms will give rise to a doublet in the ¹⁹F NMR spectrum due to coupling with the single proton. The chemical shift is sensitive to the substitution on the aromatic ring and the nature of the sulfur linkage. amazonaws.comrsc.org

Table 1: Typical NMR Chemical Shift Ranges for this compound

Nucleus Functional Group Typical Chemical Shift (δ, ppm) Multiplicity
¹H Aromatic (C-H) 7.5 - 8.5 Doublets
Carboxylic Acid (O-H) > 10 Broad Singlet
Difluoromethyl (C-H) ~6.5 - 7.5 Triplet
¹³C Carbonyl (C=O) 165 - 175 Singlet
Aromatic (C) 120 - 140 Singlets/Doublets
Difluoromethyl (CF₂) 110 - 130 Triplet
¹⁹F Difluoromethyl (CF₂) Varies Doublet

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to assign which protons are adjacent on the carbon skeleton. For this compound, COSY would confirm the coupling between the ortho and meta protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹³C-¹H). This is essential for assigning the carbon signals corresponding to each protonated carbon of the aromatic ring and the -CHF₂ group.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY and its counterpart NOESY (Nuclear Overhauser Effect Spectroscopy) provide information about the spatial proximity of nuclei. While less critical for a relatively rigid molecule like this, it can be used to confirm through-space interactions and study conformational preferences, particularly in dynamic systems or complex derivatives. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. nfdi4chem.de For this compound (C₈H₆F₂O₂S), HRMS can measure the mass-to-charge ratio (m/z) to within a few parts per million (ppm), distinguishing it from other compounds with the same nominal mass. rsc.org

In addition to molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) provides detailed information about the molecule's structure through analysis of its fragmentation patterns. researchgate.net Under ionization conditions (e.g., Electrospray Ionization - ESI), the molecule can be induced to break apart in a predictable manner. Common fragmentation pathways for benzoic acid derivatives often involve the loss of the carboxylic acid group (as CO₂ and H₂O) or cleavage of the substituent from the aromatic ring. mdpi.com For this compound, characteristic fragments would likely include the loss of the -COOH group and cleavage of the C-S bond, leading to fragments corresponding to the benzoyl cation and the (difluoromethyl)thio-substituted phenyl ring.

X-ray Crystallography for Solid-State Structural Elucidation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, revealing bond lengths, bond angles, and torsional angles with high precision.

For benzoic acid and its derivatives, a common structural motif in the solid state is the formation of hydrogen-bonded dimers. researchgate.net The carboxylic acid groups of two molecules typically interact via strong O-H···O hydrogen bonds, forming a characteristic centrosymmetric R²₂(8) ring motif. researchgate.net This dimerization significantly influences the physical properties of the compound, such as its melting point and solubility.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Networks

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. nih.gov These techniques are excellent for identifying functional groups and studying intermolecular interactions like hydrogen bonding. mdpi.comnih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. docbrown.info

A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group involved in strong hydrogen bonding. docbrown.inforesearchgate.net

A strong, sharp absorption around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. mdpi.com

C-O stretching and O-H bending vibrations of the carboxyl group appear in the 1400-1200 cm⁻¹ region.

Vibrations associated with the C-F bonds in the difluoromethyl group will also be present.

The para-substituted aromatic ring will show characteristic C-H and C=C stretching and bending vibrations. mdpi.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov While the O-H stretch is often weak in Raman, the C=O stretch gives a strong signal. The symmetric vibrations of the benzene ring and the C-S bond vibrations are also typically well-defined in the Raman spectrum, aiding in a complete vibrational analysis.

The positions and shapes of the O-H and C=O bands are particularly sensitive to the strength and nature of the hydrogen-bonding network in the solid state. aip.org

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Carboxylic Acid (O-H) Stretching (H-bonded) 2500 - 3300 (broad)
Carbonyl (C=O) Stretching ~1700
Carboxylic Acid (C-O) Stretching ~1300
Aromatic Ring (C=C) Stretching 1600 - 1450
C-F Stretching 1100 - 1000

Surface-Sensitive Spectroscopies (e.g., XPS, AFM-IR) for Interfacial Studies of Benzoic Acid Derivatives

When studying the interaction of this compound with surfaces, specialized surface-sensitive techniques are required. These methods are crucial for applications in materials science, such as surface modification and the development of self-assembled monolayers (SAMs).

X-ray Photoelectron Spectroscopy (XPS): XPS is a quantitative spectroscopic technique that analyzes the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface. ox.ac.ukazooptics.com For a monolayer of this compound adsorbed on a substrate, XPS can confirm the presence of carbon, oxygen, fluorine, and sulfur. High-resolution scans of the C 1s, O 1s, F 1s, and S 2p core levels can provide information about the chemical environment. For example, the C 1s spectrum can be deconvoluted to distinguish between carbons of the aromatic ring, the carboxylate group, and the difluoromethyl group. The binding energies can also indicate the nature of the interaction with the surface, such as the formation of a carboxylate salt. aip.orgtib.eu

Atomic Force Microscopy-Infrared (AFM-IR): AFM-IR is a powerful technique that combines the high spatial resolution of atomic force microscopy with the chemical specificity of infrared spectroscopy. nih.govspectroscopyonline.com It allows for the acquisition of IR spectra at the nanoscale, making it possible to study the chemical composition of surfaces with high detail. mdpi.com For benzoic acid derivatives forming layers on a surface, AFM-IR can be used to map the chemical distribution and orientation of the molecules. mdpi.comrsc.org It can probe the vibrational modes of the carboxylate headgroup to determine its coordination state (e.g., monodentate vs. bidentate) with a metal surface, providing critical insights into the interfacial bonding and structure. mdpi.com

Computational Chemistry and Theoretical Insights into 4 Difluoromethyl Thio Benzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 4-[(difluoromethyl)thio]benzoic acid. DFT methods provide a balance between computational cost and accuracy, making them a popular choice for studying medium-sized organic molecules.

Molecular Orbitals and Electron Density Distribution

The electronic behavior of this compound is dictated by the distribution of its molecular orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO indicates the region most likely to accept an electron, highlighting sites prone to nucleophilic attack.

For this compound, the HOMO is typically localized on the electron-rich aromatic ring and the sulfur atom, which possesses lone pairs of electrons. The electron-withdrawing nature of the difluoromethyl and carboxylic acid groups influences the energy of the HOMO. The LUMO, on the other hand, is expected to be distributed over the carboxylic acid group and the aromatic ring, particularly at the carbon atom attached to the carboxyl group. The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. mdpi.comdntb.gov.uaniscpr.res.inresearchgate.net

The electron density distribution, which can be visualized through molecular electrostatic potential (MEP) maps, further clarifies the reactive sites. In this compound, regions of high electron density (negative electrostatic potential) are expected around the oxygen atoms of the carboxyl group and the fluorine atoms, making them potential sites for interaction with electrophiles or hydrogen bond donors. Regions of low electron density (positive electrostatic potential) would be found around the acidic proton of the carboxyl group and the hydrogen of the difluoromethyl group, indicating their susceptibility to nucleophilic attack or hydrogen bond acceptance.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Substituted Benzoic Acid Analog (Calculated using DFT)

Molecular OrbitalEnergy (eV)Description
LUMO-1.58Primarily located on the carboxylic acid and aromatic ring.
HOMO-6.72Concentrated on the aromatic ring and the heteroatom substituent.
HOMO-LUMO Gap 5.14 Indicates moderate chemical reactivity.

Note: The values presented are illustrative and based on DFT calculations of similar aromatic carboxylic acids. The actual values for this compound would require specific calculations.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can be employed to investigate the mechanisms of reactions involving this compound. By calculating the potential energy surface for a given reaction, it is possible to identify the most probable reaction pathway, including intermediate structures and transition states. For instance, the oxidation of the thioether group or reactions involving the carboxylic acid moiety can be modeled. ccspublishing.org.cnresearchgate.net

Transition state analysis is crucial in determining the kinetics of a reaction. The energy barrier of the transition state, which is the energy difference between the reactants and the highest point on the reaction pathway, dictates the reaction rate. DFT calculations can accurately predict these energy barriers. For example, in the esterification of this compound, computational modeling could elucidate the stepwise mechanism, including the initial protonation of the carbonyl oxygen, the nucleophilic attack by the alcohol, and the subsequent elimination of water, along with the energies of the associated transition states.

Prediction of Spectroscopic Parameters (e.g., 19F NMR Chemical Shifts)

Computational chemistry is a valuable tool for predicting spectroscopic parameters, which can aid in the structural elucidation of novel compounds. For fluorine-containing molecules like this compound, the prediction of 19F NMR chemical shifts is particularly useful. escholarship.orgresearchgate.netrsc.orgworktribe.com

The 19F NMR chemical shift is highly sensitive to the local electronic environment of the fluorine atoms. DFT calculations can be used to compute the magnetic shielding tensor for each fluorine nucleus, which is then converted into a chemical shift value relative to a standard reference compound (e.g., CFCl3). The accuracy of these predictions depends on the level of theory, the basis set employed, and the inclusion of solvent effects. escholarship.orgresearchgate.netrsc.orgworktribe.com Scaling factors are often applied to the calculated shielding constants to improve agreement with experimental data. escholarship.orgresearchgate.net

For this compound, the chemical shift of the two fluorine atoms in the difluoromethyl group would be influenced by the electron-withdrawing nature of the adjacent sulfur atom and the electronic effects of the para-substituted benzoic acid ring. Computational predictions can help in assigning the observed 19F NMR signals and can also be used to predict how the chemical shift might change upon structural modification or interaction with other molecules.

Table 2: Comparison of Experimental and Computationally Predicted 19F NMR Chemical Shifts for Representative Fluorinated Aromatic Compounds

CompoundExperimental Shift (ppm)Predicted Shift (ppm) (DFT, Scaled)Deviation (ppm)
Fluorobenzene-113.1-112.50.6
1-Fluoro-4-nitrobenzene-104.5-103.90.6
4-Fluoroanisole-119.8-119.10.7

Note: This table illustrates the typical accuracy of DFT-based 19F NMR chemical shift predictions for aromatic compounds. Specific predictions for this compound would require dedicated calculations.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular modeling and dynamics simulations provide insights into the three-dimensional structure, conformational flexibility, and intermolecular interactions of this compound. These methods are essential for understanding its behavior in different environments, such as in solution or in the solid state.

Force Field Development and Validation for Difluoromethylthio-Containing Compounds

Molecular mechanics and molecular dynamics simulations rely on force fields, which are sets of parameters that describe the potential energy of a system as a function of its atomic coordinates. While standard force fields like CHARMM and AMBER are well-established for common organic molecules, they may lack accurate parameters for less common functional groups like the difluoromethylthio moiety. nih.govuiuc.edunih.gov

The development of reliable force field parameters for difluoromethylthio-containing compounds is a crucial step for accurate simulations. This process typically involves obtaining quantum mechanical data for a set of small molecules containing the functional group of interest. This data, which includes optimized geometries, vibrational frequencies, and rotational energy profiles, is then used to parameterize the bonded (bond lengths, angles, dihedrals) and non-bonded (van der Waals, electrostatic) terms in the force field. The newly developed parameters are then validated by comparing simulation results with experimental data or higher-level quantum mechanical calculations.

Investigation of Hydrogen Bonding and Other Weak Interactions Involving Fluorine

The difluoromethylthio group can participate in various non-covalent interactions that are crucial for molecular recognition and self-assembly. The hydrogen atom of the -SCF2H group can act as a weak hydrogen bond donor, a property that is of significant interest in medicinal chemistry. Molecular dynamics simulations can be used to study the strength and geometry of these hydrogen bonds with various acceptor groups. nih.govnih.govmdpi.comresearchgate.netdntb.gov.ua

Furthermore, the fluorine atoms in the difluoromethyl group can act as weak hydrogen bond acceptors. While organic fluorine is generally considered a poor hydrogen bond acceptor, under certain circumstances, it can participate in such interactions. nih.govmdpi.comresearchgate.net Computational methods, such as Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis, can be used to characterize these weak interactions and quantify their strength. Molecular dynamics simulations can also provide insights into the role of these interactions in determining the conformational preferences and intermolecular packing of this compound.

Rationalizing the Impact of Difluoromethylthiolation on Molecular Properties and Interactions

The introduction of a difluoromethylthio (SCF₂H) group at the para-position of benzoic acid engenders significant alterations to the molecule's physicochemical properties and intermolecular interaction potential. Computational chemistry provides a powerful lens through which to dissect and rationalize these changes, offering insights into the electronic and steric effects at play. By examining properties such as acidity (pKa), lipophilicity (logP), and the molecular electrostatic potential (MEP), a detailed understanding of the influence of the SCF₂H moiety can be developed.

The difluoromethylthio group is considered a unique substituent, possessing a blend of electron-withdrawing and lipophilic characteristics that differentiate it from both its non-fluorinated methylthio (SCH₃) and perfluorinated trifluoromethylthio (SCF₃) counterparts. The presence of two fluorine atoms imparts a strong inductive effect, while the sulfur atom and the remaining C-H bond introduce additional electronic and steric complexities.

Electronic Effects and Acidity

The acidity of a substituted benzoic acid is a direct reflection of the electronic influence of its substituents on the stability of the carboxylate anion formed upon deprotonation. Electron-withdrawing groups (EWGs) tend to increase acidity (decrease pKa) by delocalizing the negative charge on the carboxylate, thereby stabilizing the conjugate base. Conversely, electron-donating groups (EDGs) decrease acidity.

To contextualize the effect of the SCF₂H group, a comparison with related substituents is insightful. The trifluoromethylthio (SCF₃) group is a stronger electron-withdrawing group than SCF₂H, and thus 4-[(trifluoromethyl)thio]benzoic acid is expected to be more acidic. Conversely, the methylthio (SCH₃) group is a weak electron-donating group, rendering 4-(methylthio)benzoic acid less acidic than benzoic acid.

Table 1: Comparison of Calculated Physicochemical Properties of Substituted Benzoic Acids

Compound Substituent Calculated pKa Calculated logP Calculated Dipole Moment (Debye)
Benzoic acid -H 4.20 1.87 2.76
4-Methylbenzoic acid -CH₃ 4.37 2.33 2.91
4-Methoxybenzoic acid -OCH₃ 4.47 1.99 3.15
4-Chlorobenzoic acid -Cl 3.98 2.65 1.89
4-Nitrobenzoic acid -NO₂ 3.44 1.89 2.84
4-[(Trifluoromethyl)thio]benzoic acid -SCF₃ ~3.5-3.7 (estimated) ~3.5 (estimated) ~3.1 (estimated)

| This compound | -SCF₂H | ~3.7-3.9 (estimated) | ~2.8 (estimated) | ~2.9 (estimated) |

Note: The values for this compound and its trifluoromethylthio analog are estimations derived from trends observed in computational studies of similar fluorinated substituents, as direct computational data from a single comprehensive study is not available. The pKa values for other compounds are from DFT calculations reported in the literature for comparative purposes.

Lipophilicity and Intermolecular Interactions

Lipophilicity, often quantified by the partition coefficient (logP), is a critical parameter influencing a molecule's solubility, membrane permeability, and interactions with biological macromolecules. The introduction of fluorine atoms generally increases lipophilicity. However, the replacement of a fluorine atom in the SCF₃ group with a hydrogen atom to form the SCF₂H group leads to a decrease in lipophilicity. This is attributed to the ability of the C-H bond in the SCF₂H group to act as a weak hydrogen bond donor, thereby increasing the molecule's polarity and its affinity for polar environments.

Research on aryl α,α-difluoroethyl thioethers has computationally demonstrated that these compounds are more polar and less lipophilic than their trifluoromethyl analogs. This trend is expected to hold for this compound. The sulfur atom in the thioether linkage also contributes to the molecule's polarizability, further influencing its interactions.

The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution within a molecule and is a valuable tool for predicting non-covalent interactions. For this compound, the MEP would be characterized by:

Negative potential (red/yellow): Concentrated around the oxygen atoms of the carboxylic acid group, indicating their role as hydrogen bond acceptors.

Positive potential (blue): Located on the acidic proton of the carboxyl group, making it a strong hydrogen bond donor. A weaker region of positive potential would also be associated with the hydrogen atom of the difluoromethylthio group.

Electron-deficient regions: The fluorine atoms would create a region of high electron density around them, while simultaneously withdrawing electron density from the rest of the molecule.

The ability of the SCF₂H group's hydrogen to participate in hydrogen bonding, albeit weakly, can have significant implications for the molecule's binding to biological targets. This interaction, which is absent in the SCF₃ analog, can provide an additional point of contact and influence binding affinity and selectivity.

Research on Biological Relevance and Structure Activity Relationship Sar of Difluoromethylthio Benzoic Acids in Vitro Studies

Modulation of Key Pharmacokinetic-Relevant Properties by the Difluoromethylthio Group

The introduction of fluorinated groups is a widely used strategy in medicinal chemistry to optimize the properties of drug candidates. nih.govmdpi.com The difluoromethylthio group, in particular, offers a unique combination of electronic and steric properties that can significantly modulate a molecule's behavior in a biological system.

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical parameter that affects a compound's absorption, distribution, and ability to cross cell membranes. nih.govlincoln.ac.uk The introduction of fluorine-containing moieties can have a profound, and sometimes non-intuitive, impact on this property. nih.govlincoln.ac.uk

Table 1: Comparative Lipophilicity of Phenyl Substituents
Substituent (X) on Benzene (B151609) RingHansch π Value (Lipophilicity Contribution)
-H0.00
-CH30.56
-SCH30.61
-CF30.88
-SCF31.44
-SCF2H~1.0-1.2 (Estimated)

Metabolic stability is a measure of a compound's resistance to biotransformation by metabolic enzymes, such as the cytochrome P450 (CYP) superfamily. numberanalytics.comnih.gov Poor metabolic stability can lead to rapid clearance from the body, reducing a drug's duration of action. numberanalytics.comresearchgate.net Introducing fluorine atoms into a molecule is a common strategy to enhance metabolic stability. mdpi.com

The strength of the carbon-fluorine (C-F) bond is significantly greater than that of a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. mdpi.com The difluoromethylthio group confers enhanced metabolic stability to molecules by blocking sites susceptible to oxidative metabolism. researchgate.net Its potent electron-withdrawing nature can also decrease the electron density of the parent molecule, making it less prone to oxidation. researchgate.netresearchgate.net This increased resistance to metabolic degradation can lead to a longer biological half-life and improved bioavailability. mdpi.comresearchgate.net For example, studies on other trifluoromethyl-containing compounds have shown that the CF3 group generally remains intact during metabolism. nih.gov

In Vitro Screening Methodologies for Potential Biological Activities

Identifying the biological targets and potential therapeutic applications of novel compounds like 4-[(difluoromethyl)thio]benzoic acid requires a range of in vitro screening assays. These methods provide crucial preliminary data on a compound's efficacy and mechanism of action.

Enzyme inhibition is a common mechanism of action for many drugs. In vitro assays are fundamental for identifying enzyme inhibitors and characterizing their potency and selectivity. Benzoic acid derivatives have been widely studied as inhibitors for various enzymes, including methyltransferases and cytosolic phospholipase A2α. nih.govresearchgate.net

The process typically begins with a primary screen to identify compounds that inhibit the activity of a target enzyme at a specific concentration. For active compounds, a dose-response study is conducted to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. researchgate.net Further studies may investigate the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibitor's selectivity by testing it against a panel of related enzymes. Structure-activity relationship (SAR) studies are performed by synthesizing and testing analogues of the initial hit to optimize potency and selectivity. researchgate.netnih.gov For example, in the development of 3-(adenosylthio)benzoic acid derivatives as methyltransferase inhibitors, modifications to the benzoic acid ring were shown to significantly modulate inhibitory activity. nih.gov

Table 2: Example Data from an Enzyme Inhibition Assay for Benzoic Acid Derivatives
CompoundModificationTarget EnzymeIC50 (µM)
Parent Compound-H at position XEnzyme A15.2
Derivative 1-Cl at position XEnzyme A5.8
Derivative 2-OCH3 at position XEnzyme A12.1
Derivative 3-CF3 at position XEnzyme A2.5

This table presents hypothetical data to illustrate the type of information generated from SAR studies in enzyme inhibition assays.

Receptor binding assays are used to measure the affinity of a ligand (a test compound) for a specific biological receptor. taylorandfrancis.com These studies are crucial for understanding how a compound might initiate a biological response. The affinity is typically quantified by the dissociation constant (Kd) or the inhibitory constant (Ki), with lower values indicating stronger binding. nih.gov

A common method is the competitive radioligand binding assay, where the test compound's ability to displace a known, radioactively labeled ligand from the receptor is measured. Non-isotopic methods, such as those using surface plasmon resonance (SPR), are also employed to measure binding affinities in real-time. nih.gov SAR studies in this context involve modifying the structure of the lead compound to understand which functional groups are critical for receptor interaction. For benzoic acid derivatives, the carboxyl group is often a key binding moiety, capable of forming important interactions with polar amino acid residues in the receptor's binding pocket. nih.goviomcworld.com Computational molecular docking studies can complement experimental data by predicting the binding mode of a ligand and identifying key interactions, guiding the design of more potent and selective analogues. nih.govrsc.org

The search for novel antimicrobial agents is a critical area of research. digitellinc.commdpi.com In vitro screening is the first step in evaluating a compound's potential as an antimicrobial. taylorfrancis.com A variety of standardized methods are used to determine a compound's activity against different types of microorganisms, including bacteria and fungi. nih.gov

The most common quantitative method is the broth microdilution assay, which is used to determine the Minimum Inhibitory Concentration (MIC). nih.govmdpi.com The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after a specific incubation period. nih.govresearchgate.net Another widely used technique is the agar (B569324) diffusion method (e.g., disk diffusion), which provides a qualitative assessment of antimicrobial activity. nih.gov In this method, a disk impregnated with the test compound is placed on an agar plate inoculated with the target microorganism. The formation of a clear zone of inhibition around the disk indicates antimicrobial activity. nih.gov More specialized techniques like TLC-bioautography can be used to identify active compounds within a mixture. nih.gov

Table 3: Example of MIC Data from Broth Microdilution Assay
CompoundStaphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)Candida albicans (Fungus) MIC (µg/mL)
Compound X125>500250
Compound Y31.2525062.5
Compound Z>500>500>500

This table presents hypothetical data to illustrate the results of an in vitro antimicrobial screening.

In Vitro Anticancer Activity Assessment (General Methodologies)

The preliminary evaluation of the anticancer potential of novel compounds like difluoromethylthio benzoic acids relies on a suite of established in vitro assays. nih.gov These assays are designed to measure a compound's ability to inhibit cancer cell growth (cytostatic effect) or induce cell death (cytotoxic effect). acs.org They serve as an essential screening platform before advancing to more complex studies. iiarjournals.orgnoblelifesci.com Commonly employed methodologies can be categorized into assays that measure cell viability and those that detect specific cell death pathways, such as apoptosis.

Cell Viability and Cytotoxicity Assays

These assays quantify the number of viable cells in a culture following treatment with a test compound. acs.org The results are often expressed as the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%.

MTT Assay: This is a widely used colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. nih.govspringernature.comwikipedia.org Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan (B1609692) product. wikipedia.orgabcam.com This formazan is then solubilized, and its concentration is measured spectrophotometrically. wikipedia.org The intensity of the purple color is directly proportional to the number of living, metabolically active cells. abcam.com

SRB Assay: The Sulforhodamine B (SRB) assay is another colorimetric method used to determine cytotoxicity and cell proliferation. nih.govnih.gov Unlike the MTT assay, which relies on metabolic activity, the SRB assay is based on the measurement of total cellular protein content. nih.govnih.gov It uses the bright pink aminoxanthene dye, Sulforhodamine B, which binds to basic amino acid residues of proteins under mildly acidic conditions. canvaxbiotech.comzellx.de The amount of bound dye is directly proportional to the cell mass and can be quantified after extraction, providing a sensitive measure of cell number. nih.govcanvaxbiotech.com

The following table provides a comparative overview of these two common assays.

FeatureMTT AssaySRB Assay
Principle Enzymatic reduction of MTT by mitochondrial dehydrogenases in viable cells. springernature.comStaining of total cellular proteins by Sulforhodamine B dye. nih.gov
Measurement Absorbance of solubilized formazan (purple). wikipedia.orgAbsorbance of solubilized SRB dye (pink). canvaxbiotech.com
Basis Measures metabolic activity. wikipedia.orgMeasures total protein mass. nih.gov
Advantages Well-established, widely used for evaluating preliminary anticancer activity. nih.govHigh cost-effectiveness, simple, sensitive, and not dependent on metabolic state. nih.govnih.gov
Considerations Can be affected by compounds that alter cellular metabolism without being cytotoxic.Requires cell fixation, which can sometimes be a disadvantage. nih.gov

Apoptosis Detection Assays

Many anticancer agents function by inducing apoptosis, or programmed cell death. A key event in apoptosis is the activation of a family of cysteine proteases known as caspases. nih.gov These enzymes are crucial executioners of the apoptotic process. thermofisher.com Therefore, measuring their activity is a direct way to assess if a compound induces apoptosis.

Caspase Activity Assays: These assays are designed to detect and quantify the activity of specific caspases, most notably the executioner caspases-3 and -7. aacrjournals.orgjove.com They typically use a synthetic substrate that contains a caspase recognition sequence (e.g., DEVD for caspase-3) linked to a reporter molecule—either a chromophore (p-nitroanilide, pNA) or a fluorophore (7-amino-4-methylcoumarin, AMC). creative-bioarray.com When an active caspase cleaves the substrate, the reporter molecule is released, generating a colorimetric or fluorescent signal that can be quantified. creative-bioarray.com The intensity of this signal is proportional to the amount of active caspase in the cell lysate, providing a measure of apoptosis induction. jove.comcreative-bioarray.com

Mechanistic Insights into Biological Interactions Mediated by the Difluoromethylthio Moiety

The difluoromethylthio (-SCF2H) group is a key functional moiety that imparts unique physicochemical properties to the benzoic acid scaffold, significantly influencing its biological activity. nih.gov Understanding how this group interacts with biological targets like enzymes and receptors is crucial for rational drug design. unina.it Its properties arise from a combination of steric, electronic, and lipophilic characteristics that distinguish it from other common functional groups.

The strategic incorporation of fluorine-containing groups is a common tactic in drug discovery to enhance properties such as metabolic stability and binding affinity. nih.gov The -SCF2H group, in particular, has garnered significant attention for its distinct advantages. nih.gov

Key Physicochemical and Interactive Properties:

Lipophilic Hydrogen-Bond Donor: A defining feature of the -SCF2H group is the weak acidity of its proton. This allows the moiety to act as a lipophilic hydrogen-bond donor. nih.gov This capability is significant because it enables the group to form hydrogen bonds with heteroatoms (like oxygen or nitrogen) in the active site of a target protein, potentially improving binding affinity and selectivity. nih.gov

Bioisosterism: The difluoromethylthio group is considered a bioisostere of hydroxyl (-OH) and thiol (-SH) groups. nih.govnih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. By mimicking the hydrogen-bonding ability of hydroxyl or thiol groups, the -SCF2H moiety can replace these pharmacophores while offering improved metabolic stability, as the C-F bonds are much stronger than C-H bonds and resistant to metabolic degradation. mdpi.com

Modulated Lipophilicity and Electronic Effects: Compared to its more common analog, the trifluoromethylthio (-SCF3) group, the -SCF2H group is less lipophilic and less electron-withdrawing. nih.gov This "tuning" of electronic and lipophilic properties can be advantageous for optimizing a drug candidate's pharmacokinetic profile, including its absorption, distribution, and metabolism. nih.govresearchgate.net

The following table compares the properties of the difluoromethylthio moiety with other relevant functional groups.

Functional GroupHansch Lipophilicity Parameter (π)Hydrogen Bonding CapabilityKey Bioisosteric Relationship
-SCF2H Moderately LipophilicDonor nih.govHydroxyl (-OH), Thiol (-SH) nih.gov
-SCF3 Highly Lipophilic (+1.44)NoneIsopropyl, Ethyl researchgate.net
-OH Hydrophilic (-0.67)Donor & Acceptor-SCF2H nih.gov
-SH Slightly Lipophilic (+0.39)Weak Donor-SCF2H nih.gov
-CH3 Lipophilic (+0.56)NoneN/A

These properties collectively allow the difluoromethylthio group to enhance interactions within a protein's binding pocket. Its ability to act as a hydrogen bond donor, combined with its tuned lipophilicity, can lead to more potent and selective inhibition of target enzymes, a desirable trait for anticancer agents.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Fluorinated Benzoic Acids

To accelerate the discovery of more effective anticancer agents based on the fluorinated benzoic acid scaffold, medicinal chemists employ computational tools like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling. scienmag.com These in silico methods help to understand the relationship between a molecule's chemical structure and its biological activity, guiding the design of new derivatives with improved potency. nih.govdovepress.com

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational technique that attempts to find a statistically significant correlation between the physicochemical properties of a series of compounds and their biological activity. nih.gov For a series of fluorinated benzoic acid derivatives, a QSAR model could be developed to predict their anticancer potency (e.g., IC50 values).

The process involves calculating a variety of molecular "descriptors" for each compound and then using statistical methods, like multiple linear regression (MLR), to build a mathematical equation that relates these descriptors to the observed activity. nih.gov

Key descriptors relevant to fluorinated benzoic acids in QSAR studies often include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energy of frontier molecular orbitals (HOMO/LUMO). The strong electron-withdrawing nature of fluorine significantly impacts these properties. emerginginvestigators.org

Steric Descriptors: These relate to the size and shape of the molecule (e.g., molecular volume, surface area). The steric bulk of substituents can influence how well a molecule fits into a receptor's binding site.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule (e.g., LogP). Lipophilicity is critical for membrane permeability and interaction with hydrophobic pockets in target proteins. researchgate.net

Topological Descriptors: These are numerical values that describe the atomic connectivity and branching of the molecule.

A robust QSAR model can be a powerful predictive tool, allowing researchers to estimate the activity of novel, yet-to-be-synthesized benzoic acid derivatives, thereby prioritizing the most promising candidates for synthesis and testing.

Pharmacophore Modeling

Pharmacophore modeling is another crucial computational method used in drug design. researchgate.net A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. dovepress.com

For a series of active fluorinated benzoic acid anticancer agents, a pharmacophore model might include features such as:

Hydrogen Bond Acceptors (HBA): For example, the oxygen atoms of the carboxylic acid group.

Hydrogen Bond Donors (HBD): For instance, the hydrogen of the carboxylic acid or the hydrogen of the -SCF2H moiety.

Aromatic Ring (AR): The central benzene ring.

Hydrophobic Group (HY): A feature representing the lipophilic character of the difluoromethylthio group or other substituents.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to rapidly search large databases of chemical compounds. pharmacophorejournal.com This "virtual screening" process can identify novel molecules from different chemical classes that match the pharmacophore and are therefore likely to be active against the same biological target, offering new starting points for drug development. dovepress.com

Advanced Applications of 4 Difluoromethyl Thio Benzoic Acid in Organic Synthesis Research

Utilization as a Building Block for Complex Fluorinated Architectures

The true value of a building block is measured by its ability to be reliably incorporated into larger, more complex structures. 4-[(difluoromethyl)thio]benzoic acid, with its dual functionality, serves as an exemplary scaffold for the synthesis of advanced fluorinated molecules. The carboxylic acid moiety provides a reactive handle for a multitude of coupling reactions, while the difluoromethylthio group imparts unique stereoelectronic effects that can influence the biological activity and material properties of the final construct.

Research in medicinal and agrochemical fields often targets the synthesis of novel heterocyclic compounds, as these frameworks are prevalent in a vast number of bioactive molecules. The benzoic acid portion of this compound can be readily converted to an amide, ester, or ketone, which can then undergo intramolecular cyclization reactions to form a variety of heterocyclic systems. The presence of the -SCF2H group can enhance the metabolic stability and membrane permeability of these resulting architectures, attributes that are highly sought after in drug discovery.

While specific examples of highly complex architectures derived exclusively from this compound are not extensively detailed in publicly available literature, the principles of its application can be inferred from the broader field of organofluorine chemistry. The compound's structure lends itself to multi-step synthetic sequences where the benzoic acid is first used as a point of attachment or extension, followed by transformations of the aromatic ring or modifications of the difluoromethylthio group.

Table 1: Potential Synthetic Transformations of this compound for Complex Architectures

Transformation Reagents and Conditions Potential Product Class
Amide Coupling Amine, Coupling Agents (e.g., DCC, EDC) Fluorinated Amides, Precursors to N-Heterocycles
Esterification Alcohol, Acid Catalyst Fluorinated Esters, Potential Liquid Crystal Precursors
Friedel-Crafts Acylation Lewis Acid, Acyl Halide Fluorinated Benzophenones
Conversion to Acid Halide Thionyl Chloride, Oxalyl Chloride Highly Reactive Intermediate for further functionalization

Role as a Precursor in the Synthesis of Specialty Chemicals for Research Purposes

Beyond the construction of large, complex molecules, this compound also serves as a valuable precursor for a range of specialty chemicals used in research. These are often smaller, functionalized molecules designed to probe biological processes or to be used as standards in analytical methods. The unique combination of the carboxylic acid and the fluorinated thioether allows for the synthesis of derivatives with tailored properties.

For instance, the carboxylic acid can be used to link the fluorinated moiety to reporter groups, such as fluorescent tags or biotin, creating chemical probes for biological studies. The lipophilicity imparted by the difluoromethylthio group can be advantageous in ensuring these probes can traverse cell membranes.

Furthermore, the synthesis of a series of derivatives from this single precursor allows for the systematic study of structure-activity relationships (SAR). By keeping the 4-[(difluoromethyl)thio]phenyl core constant and varying the functionality derived from the carboxylic acid, researchers can gain insights into the specific interactions of the fluorinated group with biological targets or material interfaces.

Table 2: Examples of Specialty Chemical Classes Derivable from this compound

Specialty Chemical Class Synthetic Approach Research Application
Fluorinated Anilines Curtius, Hofmann, or Schmidt rearrangement of the carboxylic acid. Building blocks for pharmaceuticals and polymers.
Fluorinated Benzyl Alcohols Reduction of the carboxylic acid (e.g., with LiAlH4). Precursors for further synthetic elaboration.
Isocyanates Conversion of the carboxylic acid to an acyl azide (B81097) followed by thermal rearrangement. Reagents for derivatizing alcohols and amines.

Integration into Novel Catalytic Systems or Reagents

The development of novel catalysts and reagents is a driving force in chemical innovation. While direct catalytic applications of this compound itself are not prominent, its derivatives hold potential for integration into more complex catalytic systems. The benzoic acid functionality is a key feature, as it can be used to chelate metal centers, forming the basis of new metal-organic catalysts.

For example, the carboxylic acid can be used to synthesize ligands for transition metal catalysis. The electronic properties of the phenyl ring, modulated by the electron-withdrawing nature of the difluoromethylthio group, could influence the reactivity and selectivity of the metallic center. Such ligands could find application in a variety of catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations.

Additionally, the compound could be a precursor to novel organocatalysts. The combination of the aromatic ring and the functional groups could be elaborated into structures that can catalyze reactions through non-covalent interactions, such as hydrogen bonding and π-stacking. The fluorinated moiety could play a crucial role in fine-tuning the electronic nature and steric environment of the catalyst's active site. Although speculative without direct research examples, the potential for developing such systems from this versatile building block is an active area of interest in synthetic chemistry.

Development of Derivatization Strategies for Functional Materials Research

The field of materials science constantly seeks new organic molecules with unique properties to create advanced functional materials. The derivatization of this compound offers a pathway to novel liquid crystals, polymers, and other functional materials. The rigid benzoic acid core is a common feature in many liquid crystalline compounds, and the introduction of the polar and lipophilic -SCF2H group could lead to materials with desirable mesophase behavior and dielectric properties.

Derivatization strategies would likely focus on esterification or amidation reactions to introduce long alkyl or alkoxy chains, a common design principle for inducing liquid crystallinity. The interplay between the rigid core, the flexible chains, and the terminal fluorinated group would dictate the type of liquid crystalline phase and its temperature range.

In polymer chemistry, this compound could be converted into a monomer and incorporated into polymer backbones. For example, conversion to a diol or a diamine would allow its use in the synthesis of polyesters or polyamides. The presence of the fluorinated side chain could impart properties such as low surface energy, high thermal stability, and chemical resistance to the resulting polymers. These attributes are highly valued in applications ranging from advanced coatings to high-performance engineering plastics.

Table 3: Potential Functional Material Applications through Derivatization

Material Class Derivatization Strategy Potential Properties and Applications
Liquid Crystals Esterification with long-chain alcohols. Display technologies, optical sensors.
Fluorinated Polymers Conversion to a diol or diamine for polymerization. High-performance plastics, low-friction coatings.
Self-Assembled Monolayers Attachment to a surface-active headgroup. Surface modification of materials to control wetting and adhesion.

Conclusion and Future Research Perspectives for 4 Difluoromethyl Thio Benzoic Acid

Summary of Current Research Understanding

Research surrounding 4-[(difluoromethyl)thio]benzoic acid is primarily anchored in its role as a synthetic intermediate, valued for the distinct characteristics of the difluoromethylthio moiety. nih.govrsc.org The SCF2H group imparts a unique combination of properties that are highly desirable in the design of bioactive molecules. rsc.org

Key attributes of the SCF2H group that drive current interest include:

Intermediate Lipophilicity : The Hansch lipophilicity parameter (πR) of the –SCF2H group is 0.68, positioning it between the less lipophilic methyl group (–CH3, πR = 0.56) and the highly lipophilic trifluoromethylthio group (–SCF3, πR = 1.44). rsc.org This moderate lipophilicity provides medicinal chemists with a valuable tool for fine-tuning the solubility and membrane permeability of drug candidates.

Weak Hydrogen Bond Donor : The proton on the difluoromethyl group is slightly acidic, enabling it to act as a weak hydrogen bond donor. rsc.org This feature can influence a molecule's binding affinity and selectivity for biological targets.

Metabolic Stability : The electron-withdrawing nature of the difluoromethylthio group can enhance the metabolic stability of parent molecules by shielding adjacent positions from enzymatic degradation. rsc.orgresearchgate.net

Consequently, the current understanding of this compound is that of a valuable scaffold. Its benzoic acid functionality provides a convenient handle for further chemical modification, allowing for its incorporation into a wide array of more complex molecular architectures. The primary focus of existing research has been on the development of synthetic methods to efficiently introduce the SCF2H group onto aromatic rings, highlighting the demand for building blocks like this one in drug and agrochemical research. nih.govresearchgate.net

Unaddressed Research Questions and Emerging Areas of Investigation

Despite its recognized potential, significant gaps remain in the scientific literature regarding this compound, presenting numerous opportunities for future research.

Key Unaddressed Questions:

What is the comprehensive biological activity profile of this compound and its simple derivatives? While its potential as a building block is acknowledged, its intrinsic bioactivity remains largely unexplored.

How does the 4-position of the SCF2H group specifically influence receptor binding and biological activity compared to its 2- and 3-position isomers?

What are the optimal, scalable, and sustainable synthetic routes to produce this compound with high purity and yield?

Emerging Areas of Investigation:

Systematic Biological Screening : A critical next step is the systematic evaluation of this compound and a library of its derivatives against a broad range of biological targets. Given that other fluorinated benzoic acid derivatives have shown promise as antibacterial agents and P2Y14R antagonists, this compound is a prime candidate for similar screening programs. nih.govresearchgate.net

Agrochemical Development : The properties of the SCF2H group are highly relevant to agrochemical design. researchgate.net Future work should focus on synthesizing and testing derivatives of this compound for herbicidal, fungicidal, and insecticidal activities. For instance, the pesticide Pyriprole features a difluoromethylthio group, underscoring the potential of this moiety in the field. rsc.org

Late-Stage Functionalization : Developing methods that utilize this compound for the late-stage modification of existing drugs or complex molecules could rapidly generate new chemical entities with improved properties. researchgate.net

Interdisciplinary Research Opportunities (e.g., Chemical Biology, Materials Science)

The unique structure of this compound makes it an attractive candidate for exploration in interdisciplinary fields beyond traditional medicinal and agrochemical chemistry.

Chemical Biology : The compound could serve as a parent structure for the design of novel chemical probes. youtube.com The carboxylic acid group allows for conjugation to reporter tags (like fluorophores) or affinity handles (like biotin), while the difluoromethylthio-phenyl core can be tailored to interact with specific biological targets. Such probes would be invaluable for studying protein function and elucidating biological pathways. youtube.com The development of photo-activatable or clickable derivatives of this compound would further expand its utility as a research tool.

Materials Science : Fluorinated compounds are integral to the development of advanced materials with unique properties such as thermal stability and hydrophobicity. Benzoic acid derivatives can be used as monomers for the synthesis of specialty polymers like polyesters and polyamides. Future research could explore the polymerization of this compound derivatives to create novel fluorinated polymers. These materials could possess enhanced chemical resistance, specific optical properties, or low surface energy, making them suitable for applications in coatings, advanced electronics, or biomedical devices.

Outlook on the Broader Impact of Difluoromethylthio Benzoic Acid Research

Continued research into this compound and related compounds is poised to have a significant impact on several scientific and industrial sectors. The development of efficient synthetic methodologies for this building block will accelerate its adoption in drug discovery and agrochemical development pipelines. nih.govazom.com

The broader impact will likely be realized in the following ways:

Expansion of the Fluorinated Chemical Space : By providing a readily accessible source of the SCF2H moiety, research into this compound expands the toolkit available to chemists, enabling the exploration of novel molecular designs with potentially superior properties. nih.gov

Development of Novel Therapeutics and Agrochemicals : The unique properties conferred by the SCF2H group suggest that derivatives of this compound could lead to the development of next-generation pharmaceuticals with improved pharmacokinetic profiles and agrochemicals with enhanced efficacy and stability. researchgate.net

Innovation in Advanced Materials : The exploration of this compound as a monomer could lead to new classes of fluorinated materials with tailored properties, contributing to advancements in fields ranging from electronics to aerospace.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[(difluoromethyl)thio]benzoic acid, and how can reaction conditions be optimized?

  • The synthesis typically involves coupling a difluoromethylthiol group to a benzoic acid scaffold. Key steps include:

  • Thioether formation : Use nucleophilic substitution or radical-mediated thiolation under inert conditions (e.g., N₂ atmosphere) to attach the difluoromethylthio (-SCF₂H) group .
  • Purification : Employ column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) to isolate the product, followed by recrystallization from ethanol/water mixtures for higher purity .
    • Optimization requires monitoring reaction progress via TLC or HPLC, adjusting stoichiometry of reagents (e.g., 1.2–1.5 equivalents of difluoromethylthiolating agents), and controlling temperature (60–80°C) to minimize side reactions .

Q. How should researchers characterize the physicochemical properties of this compound?

  • Melting point : Determine using differential scanning calorimetry (DSC) or capillary methods; expected range 160–170°C (similar to structurally analogous fluorinated benzoic acids) .
  • Spectroscopic analysis :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.0 ppm) and the -SCF₂H group (δ 4.5–5.5 ppm for CF₂H; splitting due to coupling with fluorine) .
  • FT-IR : Confirm carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) and C-F stretches (1000–1200 cm⁻¹) .

Q. What safety protocols are critical for handling this compound?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
  • Spill management : Neutralize acidic spills with sodium bicarbonate and dispose of waste via approved chemical disposal programs .

Advanced Research Questions

Q. How does the difluoromethylthio group influence the compound’s biological activity compared to non-fluorinated analogs?

  • Enhanced metabolic stability : The -SCF₂H group reduces oxidative metabolism by cytochrome P450 enzymes due to fluorine’s electronegativity, prolonging half-life in vivo .
  • Lipophilicity : Fluorine increases logP values, improving membrane permeability (measured via octanol/water partitioning assays) .
  • Structure-activity relationship (SAR) studies : Replace -SCF₂H with -SCH₃ or -SCF₃ in analogs to assess changes in enzyme inhibition (e.g., IC₅₀ shifts in kinase assays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.